A Comprehensive Technical Guide to 4-Acetyl-2-methylbenzoic Acid (CAS No. 55860-35-0)
A Comprehensive Technical Guide to 4-Acetyl-2-methylbenzoic Acid (CAS No. 55860-35-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Acetyl-2-methylbenzoic acid, identified by the CAS number 55860-35-0, is a key organic compound that has garnered significant attention in the fields of pharmaceutical and chemical synthesis.[1][2][3][4][5] Its unique molecular architecture, featuring a carboxylic acid, a ketone, and a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules.[5][6] This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, and its critical role in various applications, particularly in drug discovery and development. The demand for this compound is largely driven by its role as a crucial intermediate in the production of active pharmaceutical ingredients (APIs) and other fine chemicals.[5]
Physicochemical Properties and Structural Analysis
The chemical behavior of 4-acetyl-2-methylbenzoic acid is dictated by the interplay of its three functional groups.[6] The carboxylic acid group provides acidity and a site for esterification or amide bond formation. The acetyl group, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself.[6] Conversely, the methyl group is an activating, ortho-para directing group.[6] This electronic interplay influences the regioselectivity of further chemical modifications.
Table 1: Physicochemical Properties of 4-Acetyl-2-methylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 55860-35-0 | [1][6][7][8] |
| Molecular Formula | C10H10O3 | [1][6][7][8][9] |
| Molecular Weight | 178.18 g/mol | [1][6][8][9][10] |
| Appearance | Off-white powder/solid | [1] |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 352.7 ± 30.0 °C (Predicted) | [1][3] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1][3] |
| InChI Key | QGXDUDDPMXVLOO-UHFFFAOYSA-N | [6][7] |
| SMILES | CC1=C(C=CC(=C1)C(=O)C)C(=O)O | [7][8][10] |
Synthesis Methodologies: A Strategic Overview
The synthesis of 4-acetyl-2-methylbenzoic acid can be achieved through several strategic routes. The choice of a particular method on an industrial scale is often governed by factors such as cost, efficiency, safety, and environmental impact.[6]
Direct Oxidation of 3,4-Dimethylacetophenone
A prominent and environmentally conscious approach involves the selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[6] This method often utilizes green oxidants like aqueous hydrogen peroxide in the presence of a suitable catalytic system.[6] Photosensitized oxidation using visible light to generate singlet oxygen is another advanced technique for this transformation.[6]
Palladium-Catalyzed Carbonylation
A direct, one-step synthesis involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.[6] This reaction is typically carried out under carbon monoxide pressure with a palladium catalyst, such as palladium on carbon (Pd/C), and a phosphine ligand.[6]
Multi-step Synthesis from 4-Bromo-2-methylbenzoic Acid
A versatile multi-step process begins with the esterification of 4-bromo-2-methylbenzoic acid, followed by a palladium-catalyzed coupling reaction with a vinyl source.[6] The final product is then obtained after a subsequent halogenation step.[6] Another described method involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of a palladium acetate catalyst, reportedly achieving a high yield.[2]
A novel patented method describes the preparation of 2-methyl-4-acetylbenzoic acid from readily available intermediates of citalopram, avoiding the use of highly toxic reagents like carbon monoxide or cyanide.[11]
Experimental Protocol: Synthesis via Hydrolysis of 3-Methyl-4-cyanoacetophenone
This protocol details a laboratory-scale synthesis of 4-acetyl-2-methylbenzoic acid from 3-methyl-4-cyanoacetophenone.
Objective: To synthesize 4-acetyl-2-methylbenzoic acid through the hydrolysis of 3-methyl-4-cyanoacetophenone.
Materials:
-
3-methyl-4-cyanoacetophenone (1 mmol, 1.59 g)
-
Trifluoroacetic acid (10 mL)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Add 1.59 g (1 mmol) of 3-methyl-4-cyanoacetophenone to a 100 mL round-bottom flask.[2]
-
Add 10 mL of trifluoroacetic acid to the flask.[2]
-
Heat the reaction mixture to 60 °C with stirring for 12 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 10% sodium carbonate solution to neutralize the acid and adjust the pH to 2.[2]
-
Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
The resulting beige solid can be further purified by recrystallization if necessary.
Expected Yield: Approximately 1.50 g (84%).[2]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 4-acetyl-2-methylbenzoic acid.
Applications in Drug Development and Beyond
4-Acetyl-2-methylbenzoic acid serves as a crucial organic synthesis intermediate and pharmaceutical intermediate.[1][2][3][4] Its primary application lies in its role as a precursor for more complex molecules with therapeutic or commercial value.[5][6]
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[5] For example, it is an essential intermediate in the production of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[6]
-
Enzyme Inhibition Research: Benzoic acid derivatives are being investigated as multi-target enzyme inhibitors for conditions like Alzheimer's disease.[6] The structural motif of 4-acetyl-2-methylbenzoic acid makes it a valuable starting point for the development of novel inhibitors for enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[6]
-
General Organic Synthesis: The reactivity of its functional groups allows for a wide range of chemical transformations, making it a versatile tool for creating novel compounds in fields like materials science and agrochemicals.[5] The carboxylic acid can be converted to a more reactive acid chloride, which is a key intermediate for further nucleophilic substitution reactions.[6]
Safety and Handling
4-Acetyl-2-methylbenzoic acid is classified as an irritant.[4][6] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[9][12]
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[12][13] Avoid breathing dust and contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Recommended storage temperature is 2-8°C, protected from light.[3]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Shovel or vacuum the material into a labeled container for disposal.[12]
-
Fire: The compound is not considered a significant fire risk, but containers may burn.[12] Use extinguishing media appropriate for the surrounding fire.[14]
Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13][14][15][16]
Conclusion
4-Acetyl-2-methylbenzoic acid is a compound of significant interest due to its versatile chemical nature and its crucial role as an intermediate in the synthesis of high-value molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in drug development and chemical manufacturing. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to advancements in medicine and materials science.
References
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4-Acetyl-2-methylbenzoic acid - Protheragen. (n.d.). Retrieved from [Link]
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4-acetyl-2-methylbenzoic acid - ChemBK. (2024, April 9). Retrieved from [Link]
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The Crucial Role of 4-Acetyl-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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4-Acetyl-2-methylbenzoic acid | C10H10O3 | CID 53435554 - PubChem. (n.d.). Retrieved from [Link]
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4-Acetyl-2-methylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
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